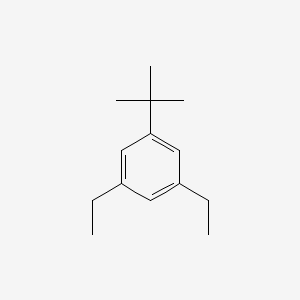

5-(Tert-butyl)-M-cymene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

29577-19-3 |

|---|---|

Formule moléculaire |

C14H22 |

Poids moléculaire |

190.32 g/mol |

Nom IUPAC |

1-tert-butyl-3,5-diethylbenzene |

InChI |

InChI=1S/C14H22/c1-6-11-8-12(7-2)10-13(9-11)14(3,4)5/h8-10H,6-7H2,1-5H3 |

Clé InChI |

ISMIPBZQDCUHAO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CC(=C1)C(C)(C)C)CC |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Tert Butyl M Cymene and Its Analogues

Direct C-H Activation and Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to form carbon-carbon bonds without the need for pre-functionalized starting materials. yale.edu These methods are being increasingly explored for the alkylation and arylation of arenes like m-cymene (B53747).

Transition Metal-Catalyzed C-H Arylation and Alkylation

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are central to C-H activation strategies. researchgate.netrsc.org For the synthesis of 5-(tert-butyl)-m-cymene analogues, a catalyst can mediate the coupling of the m-cymene core with an appropriate alkyl or aryl partner. Ruthenium catalysts, such as [Ru(p-cymene)Cl2]2, have shown significant utility in directing the functionalization of C-H bonds. researchgate.netrsc.org In a hypothetical C-H alkylation of m-cymene, the catalyst would selectively activate a C-H bond on the aromatic ring, facilitating the introduction of a tert-butyl group from a suitable source. While direct C-H tert-butylation is challenging, these catalysts are often employed for arylation or the introduction of other alkyl groups, providing a pathway to a wide range of analogues.

Regioselective Functionalization Approaches

A key challenge in the functionalization of substituted arenes like m-cymene is controlling the position of the new substituent. The existing methyl and isopropyl groups on the m-cymene ring influence the regioselectivity of further substitutions. In C-H activation, this is often achieved through the use of directing groups, which coordinate to the metal catalyst and position it over a specific C-H bond. researchgate.net However, in the absence of a strong directing group, the inherent electronic and steric properties of the substrate dictate the outcome. For m-cymene, the C-H bond at the 5-position is the most sterically accessible position that is meta to both existing alkyl groups. Transition metal-catalyzed reactions can be tuned to favor this position, leading to the desired 1,3,5-trisubstituted product. rsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high regioselectivity. nih.gov

Mechanistic Insights into C-H Bond Cleavage and Formation

The mechanism of transition metal-catalyzed C-H activation is complex and has been the subject of extensive study. acs.org A common pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved with the assistance of a base or an anionic ligand. acs.org The catalytic cycle typically begins with the coordination of the catalyst to the aromatic ring. This is followed by the C-H bond cleavage to form a metallacyclic intermediate. researchgate.net Subsequently, this intermediate reacts with the alkylating or arylating agent. The final step is often a reductive elimination, which forms the new C-C bond and regenerates the active catalyst, allowing the cycle to continue. nih.gov Understanding these mechanistic steps is crucial for optimizing reaction conditions and developing new, more efficient catalytic systems.

Classical and Novel Synthetic Routes

Alongside modern C-H activation, traditional methods remain highly relevant for the synthesis of this compound.

Friedel-Crafts Alkylation and Acylation Pathways

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution and represents the most direct and widely used method for the synthesis of this compound. libretexts.org This pathway involves the reaction of m-cymene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com

The reaction proceeds via the formation of a tert-butyl carbocation electrophile, which then attacks the electron-rich m-cymene ring. The existing isopropyl and methyl groups are ortho-, para-directing activators. The substitution occurs at the 5-position, which is para to the methyl group and ortho to the isopropyl group, but sterically less hindered than other available positions. This regioselectivity is a key advantage of this method for synthesizing the target compound. It is important to control reaction conditions to minimize potential side reactions such as polyalkylation or isomerization. libretexts.orggoogle.com

| Substrate | Alkylating Agent | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|

| m-Cymene | tert-Butyl Chloride | Aluminum Chloride (AlCl₃) | None or inert solvent (e.g., hexane) | Low temperature (-20°C to 0°C) to control reactivity |

| m-Cymene | Isobutylene | Ferric Chloride (FeCl₃) or Sulfuric Acid | None | Reaction proceeds by bubbling gas through the substrate/catalyst mixture |

| Toluene (B28343) | Propylene | Boron Trifluoride (BF₃) / HF | Hexane | Low temperature (-78°C) to minimize disproportionation orgsyn.org |

Suzuki-Miyaura Cross-Coupling for Aryl-Alkyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming C-C bonds, particularly between sp²- and sp³-hybridized carbon atoms. nih.govtaylorfrancis.com While not a typical route for the direct synthesis of this compound itself, it is an invaluable tool for creating a diverse range of analogues that would be difficult to access otherwise. researchgate.net

The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. nih.gov To synthesize an analogue of this compound, one could envision two general strategies:

Coupling a borylated tert-butyl arene with a halogenated m-cymene derivative.

Coupling a borylated m-cymene derivative with a tert-butyl halide.

This method is known for its high functional group tolerance and generally mild reaction conditions, making it a staple in modern synthetic chemistry for building complex molecular architectures. taylorfrancis.comrsc.org

| Component | Function | Common Examples |

|---|---|---|

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, alkylboronic esters, potassium alkyltrifluoroborates nih.gov |

| Organohalide/Triflate | Electrophilic partner | Aryl bromides, aryl iodides, alkyl bromides |

| Palladium Catalyst | Mediates the coupling | Pd(PPh₃)₄, PdCl₂(dppf) nih.gov |

| Base | Activates the organoboron reagent | Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, THF, often with water |

Green Chemistry Principles in Synthesis (e.g., Atom Economy, E-factor)

The synthesis of alkylated aromatics such as this compound, typically achieved through methods like Friedel-Crafts alkylation, can be evaluated for its environmental impact using green chemistry metrics. nih.gov Key metrics in this assessment are Atom Economy (AE) and the Environmental Factor (E-factor). nih.govgcande.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. nih.gov Conversely, substitution and elimination reactions often have lower atom economies. nih.gov For instance, in a typical Friedel-Crafts synthesis of this compound from m-cymene and tert-butyl chloride, the atom economy would be less than 100% due to the formation of hydrogen chloride (HCl) as a byproduct.

Environmental Factor (E-factor) provides a broader measure of the waste generated in a process. libretexts.org It is defined as the total mass of waste produced per unit of product. era-environmental.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg) era-environmental.com

Table 1: Hypothetical Green Metrics for Synthesis of this compound

| Metric | Description | Ideal Value | Typical Value for Fine Chemicals |

| Atom Economy | Percentage of atoms from reactants incorporated into the final product. wikipedia.org | 100% | < 50% - 80% |

| E-factor | Kilograms of total waste generated per kilogram of product. era-environmental.com | 0 | 5 - >100 |

Isomerization and Rearrangement Studies

The structural isomers of tert-butyl-m-cymene can be interconverted through various catalytic processes, primarily involving acid catalysis, which leads to rearrangement of the alkyl groups on the aromatic ring.

Acid-Catalyzed Isomerization Mechanisms

The isomerization of alkylbenzenes like this compound is typically facilitated by strong acid catalysts, such as aluminum chloride (AlCl₃) or solid acids like zeolites. google.com The mechanism proceeds through the formation of a carbocation intermediate.

The process is initiated by the protonation of the aromatic ring by the acid catalyst, which generates a resonance-stabilized carbocation known as an arenium ion or sigma complex. This intermediate allows for the migration of alkyl groups around the ring. Specifically, the bulky tert-butyl group is known to be labile and can migrate via a 1,2-shift. This intramolecular rearrangement occurs as the tert-butyl cation shifts to an adjacent carbon on the ring, seeking a more thermodynamically stable position. The process is driven by the relative stabilities of the possible isomeric products, which is often influenced by steric hindrance between the alkyl substituents. The migration can also be intermolecular, where the tert-butyl group is cleaved from the ring to form a tert-butyl cation, which can then re-alkylate the same or another cymene molecule at a different position.

Dehydrogenation and Dehydroisomerization Reactions

Dehydrogenation reactions introduce unsaturation into a molecule. For this compound, this could involve the conversion of one of the alkyl side chains, such as the isopropyl group, into an alkenyl group (e.g., a propenyl group). This transformation typically requires a catalyst, often based on metals like platinum, palladium, or metal oxides, at elevated temperatures.

Dehydroisomerization is a more complex process that combines both dehydrogenation and isomerization. liverpool.ac.uk This is particularly relevant in the synthesis of cymenes from cyclic monoterpenes like limonene (B3431351) or pinenes. liverpool.ac.ukliverpool.ac.uk These reactions are often catalyzed by bifunctional catalysts that possess both acidic sites for isomerization and metallic sites for dehydrogenation. liverpool.ac.uk For example, a terpene feedstock can first be isomerized on the acid sites of a catalyst to form menthadienes, which are then dehydrogenated on the metal sites to yield a cymene product. liverpool.ac.uk While much of the research focuses on p-cymene (B1678584) production from renewable feedstocks, the same principles apply to the synthesis and transformation of its isomers. dntb.gov.uamdpi.com

Control of Selectivity in Isomerization Processes

Achieving high selectivity for a desired isomer in the isomerization of substituted aromatics is a significant challenge. The distribution of products is governed by a combination of thermodynamic and kinetic factors, which can be manipulated to favor a specific outcome.

Key factors for controlling selectivity include:

Catalyst Selection: The choice of catalyst is crucial. The pore size and structure of solid acid catalysts, such as zeolites, can exert shape-selective control, favoring the formation of isomers that can fit within the catalyst's channels while excluding bulkier isomers. The strength and nature of the acid sites (Brønsted vs. Lewis) also influence the reaction pathway. liverpool.ac.uk

Reaction Temperature: Isomerization reactions are often reversible, and the equilibrium distribution of isomers is temperature-dependent. At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product. At higher temperatures, the reaction tends towards thermodynamic equilibrium, favoring the most stable isomer. mdpi.com

Steric Hindrance: The presence of a bulky substituent like the tert-butyl group significantly influences the stability of different isomers. qub.ac.ukrsc.org The most thermodynamically stable isomer is typically the one that minimizes steric repulsion between the alkyl groups. In the case of this compound, the 1,3,5-substitution pattern (meta-positions for methyl and isopropyl groups relative to the tert-butyl group) often represents a stable arrangement. The bulky nature of the tert-butyl group can be exploited to direct the isomerization towards products where steric hindrance is minimized. scispace.comresearchgate.net

Reaction Time/Contact Time: The duration of the reaction can affect the product distribution. Short reaction times may favor kinetically controlled products, while longer times allow the system to reach thermodynamic equilibrium. rsc.org

By carefully tuning these parameters, it is possible to guide the isomerization process to selectively produce this compound or one of its other isomers.

Mechanistic Investigations of Chemical Transformations Involving 5 Tert Butyl M Cymene

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with chemical transformations. For reactions involving 5-(tert-butyl)-m-cymene, kinetic studies often involve monitoring the concentration of reactants and products over time under various conditions. This data allows for the determination of rate laws, rate constants, and activation parameters, which are essential for understanding the reaction mechanism.

For instance, the isomerization of cymene isomers has been a subject of kinetic studies. The kinetics of the equilibration of o-, m-, and p-cymene (B1678584) can be modeled to understand the relative stabilities and the energy barriers for interconversion. acs.org Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be derived from temperature-dependent kinetic studies using the Arrhenius and Eyring equations. samipubco.com These parameters provide valuable information about the transition state of the reaction.

A study on the substitution reaction of a copper complex investigated the kinetics under pseudo-first-order conditions at different temperatures (25 °C, 30 °C, and 35 °C). The observed rate constants were found to increase with temperature, and from this data, the activation parameters were calculated, providing insights into the reaction mechanism. samipubco.com While this study does not directly involve this compound, the principles and methodologies are directly applicable to studying its reactions.

Catalyst Performance and Reaction Pathway Analysis

Catalysts play a pivotal role in many chemical transformations of this compound by providing alternative reaction pathways with lower activation energies, thus increasing the reaction rate and influencing selectivity.

Role of Transition Metal Catalysts (e.g., Ruthenium, Palladium, Cobalt)

Transition metals are widely used as catalysts in organic synthesis due to their ability to exist in multiple oxidation states and coordinate with organic molecules.

Ruthenium: Ruthenium complexes, particularly those containing a p-cymene ligand, are versatile catalysts for a variety of organic transformations. ulisboa.ptrsc.org For example, [RuCl2(p-cymene)]2 is a common precursor for generating catalytically active species for reactions like N-alkylation and transfer hydrogenation. ulisboa.pt The catalytic activity of these ruthenium complexes can be significantly influenced by the other ligands present in the coordination sphere. ulisboa.ptarabjchem.org In some cases, the p-cymene ligand itself can be displaced during the catalytic cycle. uliege.be Ruthenium catalysts have also been employed in C-H activation/functionalization reactions, where the cymene ligand can play a role in catalyst stability and reactivity. rsc.orgd-nb.info For instance, a ruthenium-catalyzed para-selective C-H difluoromethylation of anilides was developed using [Ru(p-cymene)Cl2]2 as the catalyst precursor. d-nb.info

Palladium: Palladium catalysts are renowned for their utility in cross-coupling reactions, such as the Suzuki and Heck reactions. scispace.comresearchgate.netscielo.br In the context of reactions involving cymene derivatives, palladium catalysts have been used for C-H olefination. nih.gov For instance, Pd(II)-catalyzed C-H olefination of phenylacetic acid substrates can be achieved using oxygen as the oxidant. nih.gov The choice of palladium precursor and additives can significantly impact the outcome of the reaction. For example, in a study on the C-H activation of anilines with epoxides, various palladium catalysts were screened, with Pd(OAc)2 showing the highest yield. nih.gov

Cobalt: Cobalt catalysts have emerged as a cost-effective and efficient alternative to precious metals for various transformations. acs.orgnih.gov Cobalt-N-heterocyclic carbene (NHC) complexes have been used in reactions like the Suzuki cross-coupling and hydrogenation of alkenes. acs.org Cobalt can also catalyze reductive cyclization reactions, where a low-valent cobalt species initiates the reaction by oxidative cyclization with an enyne. nih.gov Mechanistic studies on cobalt-catalyzed reactions often propose the formation of cobalt hydride species as key intermediates. nih.gov

Table 1: Comparison of Transition Metal Catalysts in C-H Functionalization Reactions

| Catalyst System | Substrate Type | Reaction Type | Key Features |

| [Ru(p-cymene)Cl2]2 / Ligand | Anilides | para-C-H Difluoromethylation | High para-selectivity achieved through chelation assistance. d-nb.info |

| Pd(OAc)2 / Additive | Anilines | ortho-C-H Alkylation with Epoxides | Accesses a strained 6,4-palladacycle intermediate. nih.gov |

| CoCl2 / NHC Ligand | Aryl Chlorides | Suzuki Cross-Coupling | Effective for challenging substrates like aryl chlorides. acs.org |

Ligand Effects on Reactivity and Selectivity

The ligands coordinated to the metal center have a profound impact on the catalyst's reactivity, selectivity, and stability. pitt.edunumberanalytics.com Ligand effects can be broadly categorized into steric and electronic effects.

Steric Effects: The size and shape of a ligand can influence the accessibility of the metal center to the substrate, thereby affecting the reaction rate and selectivity. numberanalytics.com For example, in a palladium-catalyzed C-H olefination, the use of bulky amino acid-derived ligands was found to enhance positional selectivity. nih.gov Similarly, in a ruthenium-catalyzed enantioselective C-H alkylation, the steric bulk of the N-arylmaleimide substrate played a crucial role in controlling stereoselectivity. chinesechemsoc.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the electron density at the metal center, which in turn affects its catalytic activity. numberanalytics.com For instance, in ruthenium-catalyzed transfer hydrogenation, the electronic properties of the phosphine (B1218219) ligands can influence the efficiency of the catalyst. ulisboa.pt The choice of halide ligand (e.g., chloride vs. iodide) in [RuX2(p-cymene)]2-based catalysts has also been shown to affect catalytic performance, with iodide often leading to more active catalysts. ulisboa.pt

Solvent Effects and Reaction Medium Optimization

The solvent in which a reaction is carried out can significantly influence its rate, selectivity, and even the course of the reaction. researchgate.netmdpi.com Solvents can interact with the catalyst, substrates, and intermediates, thereby affecting their stability and reactivity. researchgate.net

In the context of cymene chemistry, p-cymene itself can be used as a solvent. google.com The polarity of the solvent is a critical factor. For example, in the Knoevenagel condensation, the reaction rate is dependent on the polarity of the solvent. researchgate.net In some cases, solvent-free conditions or the use of specific solvents like acetonitrile (B52724), toluene (B28343), or dichloromethane (B109758) can be beneficial. researchgate.net The choice of solvent can also be crucial for catalyst recovery and recycling, an important aspect in green chemistry. researchgate.netmdpi.com For instance, the use of bio-based solvents like limonene (B3431351) and p-cymene is being explored as a more sustainable alternative to petroleum-derived solvents for various reactions. core.ac.uk

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for validating proposed reaction mechanisms. Spectroscopic techniques are powerful tools for this purpose.

Spectroscopic Monitoring of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for monitoring the progress of a reaction in situ and for identifying transient intermediates. researchgate.netrsc.org For example, 1H NMR spectroscopy can be used to follow the consumption of starting materials and the formation of products and intermediates over time. researchgate.net In a study on a palladium-catalyzed carbopalladation reaction, variable-temperature (VT) NMR spectroscopy was used to monitor the reaction and gain mechanistic insights. rsc.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged intermediates in catalytic cycles. uvic.ca By analyzing the mass-to-charge ratio of ions in the reaction mixture, it is possible to identify metal-containing intermediates, even at very low concentrations. uvic.ca This technique has been applied to study the mechanisms of a wide range of transition metal-catalyzed reactions, including oxidation and cross-coupling reactions. uvic.ca

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and to monitor changes in bonding during a reaction. It is particularly useful for detecting the coordination of small molecules like carbon monoxide to a metal center.

By combining the results from kinetic studies, catalyst performance analysis, and spectroscopic identification of intermediates, a comprehensive picture of the reaction mechanism can be constructed. This detailed understanding is invaluable for the rational design of more efficient and selective catalysts for chemical transformations involving this compound.

Deuterium (B1214612)/Hydrogen Exchange Studies in Mechanistic Probes

Deuterium/hydrogen (H/D) exchange is a powerful technique used to probe reaction mechanisms, particularly those involving acid-base catalysis or the formation of intermediates where a C-H bond is broken. researchgate.netnih.govrsc.org In this process, a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterated solvent (like D₂O) or reagent. By tracking the rate and position of this exchange, chemists can gain insight into the reactivity of specific sites on a molecule and the nature of reaction intermediates.

For a compound like this compound, H/D exchange studies could theoretically provide data on:

Aromatic Ring Reactivity : The relative rates of exchange at the different non-equivalent positions on the aromatic ring would indicate which sites are most susceptible to electrophilic attack.

Side-Chain Reactivity : Comparing the exchange rate of the ring protons to those on the methyl and isopropyl groups could elucidate pathways involving the alkyl side-chains. Studies on related molecules like toluene and m-xylene (B151644) have shown that ring exchange is typically much faster than side-group exchange on catalysts like silica-alumina. rsc.org

Isomerization Mechanisms : If the reaction conditions could induce isomerization, H/D exchange could help determine whether the mechanism involves, for example, a 1,2-hydride shift or a deprotonation/reprotonation sequence.

Despite the potential utility of this method, targeted searches of scientific databases did not yield specific studies where deuterium/hydrogen exchange was used as a mechanistic probe for chemical transformations of this compound. Research in this area has focused on more general studies of aromatic hydrocarbons or on organometallic complexes where cymene isomers act as ligands. rsc.org

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. researchgate.netacs.org These studies allow for the calculation of the energies of reactants, transition states, and intermediates, providing a quantitative energy profile for a proposed reaction pathway. This can help distinguish between competing mechanisms and explain observed regioselectivity and reactivity.

In the context of this compound, computational studies could be applied to various transformations, such as:

Friedel-Crafts Alkylation : Modeling the tert-butylation of m-cymene (B53747) could predict the most likely site of substitution and explain the resulting isomer distribution by calculating the stabilities of the intermediate carbocations (Wheland intermediates). nih.govmt.com

Oxidation/Functionalization : DFT calculations can help understand the mechanism of C-H bond activation at the ring or side-chains, which is crucial for designing selective functionalization reactions.

Isomerization and Disproportionation : The energy barriers for intramolecular or intermolecular alkyl group migrations could be calculated to understand the conditions under which this compound might rearrange to other isomers.

A 1988 computational study on the gas-phase dealkylation of related compounds (tert-butylbenzene) used ab initio calculations to show that a tert-butyl group selectively depresses the basicity of the ipso-position (the ring carbon it is attached to), making protonation there less favorable and thus hindering dealkylation. cdnsciencepub.com While this provides insight into the electronic effects of the tert-butyl group, it does not directly model a reaction mechanism for this compound.

As with H/D exchange, specific computational studies validating proposed mechanisms for the transformation of this compound were not found in the reviewed literature. The existing computational research tends to focus on related molecules or on organometallic complexes containing a cymene ligand. nih.govrsc.orgacs.org

Derivatization and Advanced Functionalization Strategies for 5 Tert Butyl M Cymene Scaffold

Development of Novel Functionalized Derivatives

The synthesis of new derivatives from the 5-(tert-butyl)-m-cymene core is primarily aimed at introducing new physical, chemical, or biological properties. This is often achieved by incorporating heteroatoms or establishing stereocenters to create chiral analogues.

The introduction of heteroatoms such as nitrogen, oxygen, sulfur, or halogens onto the aromatic ring dramatically alters the electronic properties and potential interactivity of the parent scaffold. Electrophilic aromatic substitution (EAS) is the most direct method for this purpose.

Nitration and Sulfonation: Nitration introduces a nitro group (—NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg The nitro group is a versatile functional handle that can be reduced to an amine (—NH₂), providing a nucleophilic site for further derivatization. mnstate.edu Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (—SO₃H), which can enhance water solubility or serve as a protecting group. mnstate.edu

Halogenation: The direct incorporation of halogens (Cl, Br, I) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com Halogenated derivatives are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxygen-Containing Groups: While direct hydroxylation is challenging, oxygen functionalities can be introduced through various multi-step sequences. For example, a Sandmeyer reaction on an aniline (B41778) derivative (obtained from nitration and reduction) can yield a phenol (B47542). Alternatively, Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation can introduce an ester linkage, which can then be hydrolyzed to a phenol.

The positions for heteroatom introduction are dictated by the directing effects of the existing alkyl groups, which are all ortho, para-directors. This leads to substitution primarily at positions 2, 4, and 6 of the m-cymene (B53747) ring system.

Creating chiral versions of this compound derivatives is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry. Chirality can be introduced by modifying the existing substituents or by adding a new chiral moiety.

One key strategy involves the enantioselective functionalization of the isopropyl group. For instance, benzylic oxidation followed by asymmetric reduction of the resulting ketone could yield a chiral alcohol. Another approach is the introduction of a new substituent that is itself chiral or can be resolved into its enantiomers.

Phase-transfer catalysis represents a powerful tool for establishing chirality. In related systems, imine analogues of glycine (B1666218) have been successfully alkylated under phase-transfer conditions using chiral cinchona-derived catalysts to produce versatile proline derivatives with high enantioselectivity. mdpi.com A similar strategy could be envisioned where a functionalized this compound derivative is used as a substrate in an asymmetric reaction, guided by a chiral catalyst to yield a single enantiomer. For example, attaching a prochiral group to the aromatic ring via Friedel-Crafts acylation and then performing an enantioselective reduction of the ketone would be a viable route to chiral alcohol derivatives.

Exploiting Reactivity for Molecular Diversity

The inherent reactivity of the electron-rich aromatic ring of this compound can be harnessed through various reaction types to rapidly build molecular complexity and generate diverse libraries of compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For this compound, the three alkyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Common EAS reactions applicable to this scaffold include:

Friedel-Crafts Alkylation: Introduces a new alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally preferred over alkylation as it is not prone to rearrangement or poly-substitution. The resulting ketone is a versatile intermediate.

Nitration: As mentioned, introduces a nitro group (—NO₂).

Halogenation: Introduces a halogen atom (—X).

The table below summarizes key EAS reactions on the this compound scaffold.

| Reaction Type | Reagents | Electrophile (E+) | Potential Products (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-5-(tert-butyl)-m-cymene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-5-(tert-butyl)-m-cymene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 2-Acetyl-5-(tert-butyl)-m-cymene |

| Friedel-Crafts Alkylation | CH₃CH₂Cl, AlCl₃ | CH₃CH₂⁺ | 2-Ethyl-5-(tert-butyl)-m-cymene |

Regioselectivity in the functionalization of this compound is governed by the interplay of electronic and steric effects. The methyl, isopropyl, and tert-butyl groups are all ortho, para-directing activators. The available positions for substitution are C2, C4, and C6.

Electronic Effects: All three positions are electronically activated.

Steric Effects: The C2 position is flanked by a methyl and an isopropyl group. The C4 position is between an isopropyl and a tert-butyl group. The C6 position is adjacent to the methyl group and the bulky tert-butyl group.

Attack at the C4 position is severely hindered due to the flanking isopropyl and tert-butyl groups. The C6 position is also significantly hindered by the adjacent tert-butyl group. libretexts.org Therefore, electrophilic attack is most likely to occur at the C2 position, which is the least sterically encumbered of the activated positions. This makes the regioselective synthesis of 2-substituted derivatives highly feasible.

Chemoselectivity involves differentiating between reactive sites. For instance, functionalization of the aromatic ring can be achieved without altering the alkyl side chains under typical EAS conditions. Conversely, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator would allow for selective functionalization of the methyl or isopropyl groups, leaving the aromatic ring intact.

Cascade reactions and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules in a single step, aligning with the principles of green chemistry. nih.govnih.gov These reactions can be applied to derivatives of this compound to rapidly generate molecular diversity.

For example, a derivative such as 2-formyl-5-(tert-butyl)-m-cymene (obtainable via Vilsmeier-Haack reaction or oxidation of a 2-methyl derivative) could serve as a key building block in well-known MCRs:

Biginelli Reaction: The aldehyde derivative could be condensed with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to produce highly functionalized dihydropyrimidinones.

Ugi Reaction: A four-component reaction involving the aldehyde, an amine, an isocyanide (such as tert-butyl isocyanide), and a carboxylic acid could generate complex α-acylamino carboxamide scaffolds. mdpi.com

Passerini Reaction: A three-component reaction of the aldehyde, a carboxylic acid, and an isocyanide would yield α-acyloxy carboxamides. mdpi.com

The following table illustrates a hypothetical Biginelli reaction starting from a functionalized this compound scaffold.

| Reaction Name | Components | Resulting Scaffold |

| Biginelli Reaction | 1. 2-Formyl-5-(tert-butyl)-m-cymene2. Ethyl acetoacetate3. Urea | Dihydropyrimidinone |

These strategies highlight how the foundational reactivity of the this compound core can be leveraged to construct intricate molecular architectures through efficient and atom-economical synthetic routes.

Strategies for Diversity-Oriented Synthesis based on Phenol Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which can be invaluable for discovering new chemical probes and drug leads. mdpi.com Phenol analogs of this compound, such as tert-butylated derivatives of carvacrol (B1668589) and thymol, serve as excellent starting scaffolds for DOS. Their inherent structural features—a hydroxyl group, an aromatic ring, and multiple alkyl substituents—provide several reaction handles for introducing molecular diversity through various synthetic transformations.

The primary goal of applying DOS to these phenolic scaffolds is to systematically explore the chemical space around the core structure. This is achieved by employing a range of synthetic reactions that modify the scaffold in distinct ways, leading to libraries of compounds with varied steric and electronic properties. Key strategies include functionalization of the phenolic hydroxyl group, electrophilic substitution on the aromatic ring, and the use of multicomponent reactions to build complex appendages.

O-Functionalization: Ether and Ester Libraries

The most accessible functional group on the phenol analog scaffold is the hydroxyl moiety. Its reactivity allows for the straightforward synthesis of large libraries of ethers and esters, which can significantly alter the molecule's lipophilicity and hydrogen bonding capabilities. nih.gov

Etherification: Williamson ether synthesis is a common method used to introduce a wide variety of alkyl and arylalkyl groups. By reacting the phenoxide (generated by treating the phenol with a base) with a diverse set of alkyl halides or tosylates, a library of ether derivatives can be rapidly assembled. Research has shown that substituting the benzyl (B1604629) ring of carvacrol ether derivatives with electron-withdrawing groups like CF₃ and NO₂ can enhance biological activity. nih.gov

Esterification: The synthesis of esters is readily achieved through condensation reactions with a range of carboxylic acids, acid chlorides, or anhydrides. nih.gov For instance, carvacrol has been condensed with coumarin-3-carboxylic acids to create hybrid molecules, demonstrating how complex acyl groups can be introduced to generate significant structural diversity. nih.gov Another approach involves silylation, where the hydroxyl group reacts with silicon halides to form silyl (B83357) ethers, which increases the compound's lipophilic character. pnu.ac.ir

These O-functionalization strategies are summarized in the table below.

| Reaction Type | Reagents | Functional Group Introduced | Significance |

| Etherification | Alkyl Halides, Base (e.g., K₂CO₃) | Ether (-OR) | Modulates lipophilicity and steric bulk. nih.gov |

| Esterification | Carboxylic Acids, Acid Chlorides | Ester (-OC(O)R) | Introduces diverse acyl groups, potential for hybrid molecules. nih.gov |

| Silylation | Silicon Halides (e.g., Me₃SiCl), Base | Silyl Ether (-OSiR₃) | Increases lipophilic character. pnu.ac.ir |

C-Functionalization: Aromatic Ring Derivatization

The aromatic ring of the this compound phenol scaffold is activated towards electrophilic aromatic substitution by the hydroxyl and alkyl groups. This allows for the introduction of new functional groups at specific positions, providing another vector for diversification.

Formylation: The introduction of an aldehyde group (-CHO), typically at the ortho position to the hydroxyl group, is a key transformation. This can be achieved using reagents like paraformaldehyde in the presence of triethylamine (B128534) and anhydrous stannous chloride. nih.gov The resulting hydroxybenzaldehyde is a versatile intermediate.

Mannich Reaction: The phenolic ring can undergo Mannich reactions with formaldehyde (B43269) and various primary or secondary amines to yield aminomethylated derivatives. This introduces basic nitrogen atoms, which can significantly alter the pharmacological properties of the scaffold.

Azo Coupling: The reaction of the phenol with diazonium salts results in the formation of brightly colored azo compounds. researchgate.net This strategy introduces the -N=N-Ar linkage, creating extended π-systems and structurally distinct derivatives. researchgate.net

The table below outlines key C-functionalization strategies.

| Reaction Type | Key Reagents | Functional Group Introduced | Position of Substitution | Synthetic Utility |

| Formylation | Paraformaldehyde, SnCl₂, Et₃N | Aldehyde (-CHO) | Ortho to hydroxyl | Creates a versatile handle for further reactions. nih.gov |

| Mannich Reaction | Formaldehyde, Amine (R₂NH) | Aminomethyl (-CH₂NR₂) | Ortho/Para to hydroxyl | Introduces basic nitrogen centers. |

| Azo Coupling | Diazonium Salt (ArN₂⁺) | Azo (-N=N-Ar) | Para to hydroxyl | Generates compounds with extended conjugation. researchgate.net |

Advanced Strategies: Multicomponent and Domino Reactions

To achieve higher levels of molecular complexity and diversity in a single step, multicomponent reactions (MCRs) and domino reactions are employed. mdpi.comnih.gov These strategies are highly efficient, combining three or more reactants in one pot to generate complex products. mdpi.com

Schiff Base Formation and Chelation: The aldehyde derivatives (from formylation) are excellent substrates for creating further diversity. For example, reacting a carvacrol-derived aldehyde with an aminophenol yields a Schiff base. nih.gov This imine can then act as a ligand to chelate metal ions, such as copper, leading to the formation of organometallic complexes and adding another dimension of structural and functional diversity. nih.gov

Chromene Synthesis: Phenols can participate in domino reactions with ketones to construct chromene ring systems. nih.gov This process builds a new heterocyclic ring onto the original scaffold, dramatically increasing structural complexity and creating rigid, three-dimensional architectures from simple, planar starting materials. nih.gov

Isocyanide-Based MCRs: Phenols are known to be reactive components in isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comresearchgate.net These reactions can assemble multiple building blocks around the phenol core, rapidly generating libraries of highly functionalized and structurally complex molecules like chromenopyrrole derivatives. researchgate.net

These advanced methods exemplify the power of DOS to quickly build intricate molecular scaffolds from the relatively simple this compound phenol core.

Theoretical and Computational Studies on 5 Tert Butyl M Cymene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(tert-butyl)-m-cymene. By solving approximations of the Schrödinger equation, these methods provide insights into electronic structure and molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary method for the electronic structure analysis of organic molecules due to its favorable balance of accuracy and computational cost. windows.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to determine a variety of electronic properties. nih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the aromatic ring is expected to be an area of high electron density (negative potential), making it susceptible to attack by electrophiles.

| Calculated Property | Typical Value/Description for Alkylated Aromatics | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability; higher values mean better donation. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; lower values mean better acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability; smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | ~0.5 D | Measures the overall polarity of the molecule. |

| Electrophilicity Index (ω) | ~4.0 eV | Quantifies the global electrophilic nature of the molecule. nih.gov |

Beyond DFT, other computational methods are available to study molecular properties.

Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. libretexts.org Methods like Hartree-Fock (HF) and more advanced, highly correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide very accurate molecular geometries, vibrational frequencies, and energies. rsc.org However, their high computational cost often limits their application to smaller molecules. libretexts.orgmit.edu For a molecule the size of this compound, high-level ab initio calculations can be demanding but yield benchmark-quality data for structural parameters.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by using parameters derived from experimental data. rsc.orguomustansiriyah.edu.iq Methods like AM1, PM3, and MNDO are computationally much faster, allowing for the study of very large molecular systems. uomustansiriyah.edu.iq While less accurate than ab initio or DFT methods, they are useful for initial geometry optimizations, studying large-scale conformational changes, and providing qualitative insights into electronic properties. rsc.orgscribd.com

| Method Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Ab Initio | HF, MP2, CCSD(T) | High accuracy, based on first principles. libretexts.org | Computationally expensive, limited to smaller systems. libretexts.orgmit.edu |

| Density Functional Theory (DFT) | B3LYP, PBE0 | Good balance of accuracy and cost, widely applicable. windows.netnih.gov | Choice of functional can impact results. |

| Semi-Empirical | AM1, PM3, MNDO | Very fast, suitable for large molecules and high-throughput screening. rsc.orguomustansiriyah.edu.iq | Lower accuracy, dependent on parametrization. scribd.com |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, a key reaction of interest is its formation via the Friedel-Crafts alkylation of m-cymene (B53747). Modeling this pathway provides a detailed understanding of the energy changes throughout the reaction.

A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). The TS represents the energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating and characterizing the TS is crucial for understanding the reaction's kinetics, as the energy difference between the reactants and the TS (the activation energy) determines the reaction rate. For the tert-butylation of m-cymene, computational methods can precisely model the geometry of the TS, where the C-C bond between the tert-butyl group and the aromatic ring is partially formed.

By calculating the energies of the reactants, transition states, intermediates (like the sigma complex or arenium ion), and products, an energy profile for the reaction can be constructed. This profile maps the potential energy of the system as the reaction progresses. Such simulations can confirm the step-wise nature of electrophilic aromatic substitution and quantify the activation energies for each step. This allows for a theoretical prediction of reaction feasibility and rate-determining steps.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | m-Cymene + tert-Butyl Cation | 0.0 |

| Transition State 1 (TS1) | Formation of the sigma complex | +15 to +20 |

| Intermediate | Sigma Complex (Arenium Ion) | +5 to +8 |

| Transition State 2 (TS2) | Deprotonation to restore aromaticity | +7 to +10 |

| Products | This compound + H+ | -5 to -10 |

Structure-Reactivity and Structure-Selectivity Correlations

The relationship between a molecule's structure and its reactivity is a central theme in chemistry. nih.gov Computational studies can quantify these relationships. In the synthesis of this compound from m-cymene, the key question is one of regioselectivity: why does the incoming tert-butyl group preferentially add to the C-5 position?

The directing effects of the existing alkyl groups (methyl and isopropyl) on the m-cymene ring govern the position of electrophilic attack. Both alkyl groups are electron-donating and ortho-, para-directing.

The methyl group at C-1 directs to positions C-2, C-4, and C-6.

The isopropyl group at C-3 directs to positions C-2, C-4, and C-6.

Attack at the C-2 and C-6 positions is sterically hindered by the adjacent isopropyl or methyl groups. Attack at the C-4 position is sterically hindered by both adjacent groups. The C-5 position, however, is ortho to the isopropyl group and meta to the methyl group. While electronically less activated than the C-2, C-4, and C-6 positions, it is significantly less sterically hindered, especially for a bulky electrophile like the tert-butyl cation.

Computational modeling can confirm this by calculating the energies of the different possible sigma complex intermediates that would be formed by attack at each available ring position. The stability of these intermediates is a reliable predictor of the reaction's outcome. The intermediate leading to the 5-substituted product is expected to be the most stable due to a favorable balance of electronic stabilization and minimized steric repulsion. This demonstrates a clear correlation between the substrate's structure and the selectivity of the reaction.

Predictive Modeling for Chemical Transformations

Predictive modeling in chemistry utilizes computational algorithms and theoretical principles to forecast the outcomes of chemical reactions. This approach is particularly valuable for understanding the transformation of alkylbenzenes, a class of compounds to which this compound belongs.

Kinetic modeling is a key aspect of predictive studies, focusing on the rates of chemical reactions and the mechanisms by which they occur. For alkylbenzenes, these models are essential for predicting the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant in combustion processes. researchgate.net The structure of the alkylbenzene, including the length and number of alkyl side chains, significantly influences the pathways of PAH formation. researchgate.net In the context of this compound, with its isopropyl and tert-butyl substituents, predictive models would focus on the initial decomposition pathways. The weaker C-C bonds in the bulky alkyl groups are likely to be the initial sites of reaction.

The development of a kinetic model for this compound would involve:

Identification of Elementary Reactions: This includes initiation, propagation, and termination steps. For this compound, this would involve the homolytic cleavage of the C-C bonds in the isopropyl and tert-butyl groups to form various radical species.

Calculation of Reaction Rate Constants: These constants are determined using transition state theory and quantum chemical calculations. The energy barriers for different reaction pathways are computed to determine the most likely transformations.

Model Validation: The model's predictions are compared with experimental data where available. For novel compounds like this compound, validation might rely on data from similar, well-studied alkylbenzenes.

Predictive models can also be employed to understand the regioselectivity of electrophilic aromatic substitution reactions on the this compound ring. The electron-donating nature of the alkyl groups (isopropyl and tert-butyl) directs incoming electrophiles to the ortho and para positions relative to these groups. However, the significant steric bulk of the tert-butyl group would be predicted to hinder substitution at the adjacent positions (4 and 6). Computational models can quantify these electronic and steric effects to predict the most likely products of reactions such as nitration, halogenation, or Friedel-Crafts alkylation.

Recent advancements in machine learning and artificial intelligence are also being applied to predict chemical reactions. mdpi.com These models are trained on large datasets of known reactions and can predict the products of new reactions with increasing accuracy. mdpi.com For this compound, such a model could predict potential transformations based on its structural similarity to other alkylbenzenes in the training data.

Conformer Analysis and Steric Hindrance Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its isopropyl and tert-butyl substituents, a number of conformers exist. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to determine the relative energies of these conformers and identify the most stable arrangements.

The steric hindrance imposed by the bulky tert-butyl group is a dominant factor in the conformational preferences of this compound. Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. In this compound, the tert-butyl group, being significantly larger than the methyl and isopropyl groups of the parent m-cymene, will dictate the orientation of the adjacent isopropyl group to minimize steric clash.

Computational studies on substituted benzenes have shown that bulky substituents can significantly influence the molecule's geometry and reactivity. rsc.org For instance, in 2,6-di-t-butylphenol, the bulky tert-butyl groups force the hydroxyl group to adopt a specific orientation. rsc.org Similarly, in this compound, the tert-butyl group will influence the rotational barrier of the isopropyl group.

The relative stability of different conformers can be quantified by their potential energies. The table below illustrates the conceptual energy differences that might be expected for different substituent orientations in a disubstituted aromatic system, highlighting the energetic cost of steric interactions. While specific data for this compound is not available, these values from related systems demonstrate the principles of steric hindrance.

| Interaction Type | Description | Estimated Energy Cost (kcal/mol) |

|---|---|---|

| Gauche Butane Interaction | Steric interaction between methyl groups in a butane-like fragment. | 0.9 |

| 1,3-Diaxial Interaction (Methyl-Hydrogen) | Steric strain between an axial methyl group and axial hydrogens on a cyclohexane (B81311) ring. | 1.7 |

| Axial tert-Butyl Interaction | Significant steric strain when a tert-butyl group is in an axial position on a cyclohexane ring. | > 5.0 |

The steric bulk of the tert-butyl group in this compound has several predictable consequences:

Restricted Rotation: The rotation of the isopropyl group and the tert-butyl group itself around their bonds to the aromatic ring will be hindered. Computational studies can map the potential energy surface for these rotations, identifying the lowest energy conformations and the energy barriers between them.

Shielding of the Aromatic Ring: The large tert-butyl group can physically block access to the adjacent positions on the benzene (B151609) ring (positions 4 and 6), thereby sterically hindering reactions at these sites.

Influence on Molecular Packing: In the solid state, the bulky tert-butyl group will play a crucial role in determining how the molecules pack together in a crystal lattice. This can affect physical properties such as melting point and solubility.

Density Functional Theory (DFT) is a common computational method used to study these effects. osti.gov DFT calculations can provide accurate geometries and relative energies for the different conformers of this compound, as well as model the transition states of its chemical transformations, thus offering a comprehensive theoretical understanding of its chemical behavior.

Advanced Spectroscopic and Analytical Methodologies in Research on 5 Tert Butyl M Cymene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 5-(tert-butyl)-m-cymene, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the aromatic ring, the isopropyl group, the methyl group, and the tert-butyl group. The distinct chemical shifts and coupling constants of the aromatic protons, for instance, are crucial for confirming the meta-substitution pattern. The tert-butyl group, containing nine chemically equivalent protons, typically yields a sharp and intense singlet in the ¹H NMR spectrum, serving as a highly sensitive probe. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 120 - 130 |

| Aromatic C (quaternary) | - | 135 - 150 |

| tert-Butyl (CH₃) | ~1.3 | ~31 |

| tert-Butyl (C) | - | ~34 |

| Isopropyl (CH) | ~2.9 | ~34 |

| Isopropyl (CH₃) | ~1.2 | ~24 |

| Methyl (CH₃) | ~2.3 | ~21 |

Note: Values are estimates and can vary based on solvent and experimental conditions.

To unravel more complex structural details and unambiguously assign signals, multi-dimensional NMR techniques are employed. wpmucdn.comscribd.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal couplings between adjacent protons on the aromatic ring, confirming their relative positions. researchgate.netuvic.ca

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons, providing one-bond ¹H-¹³C connectivity. uvic.calibretexts.org An HMQC spectrum would definitively link the proton signal of the aromatic ring protons to their corresponding carbon atoms, and similarly for the methyl, isopropyl, and tert-butyl groups. This is invaluable for assigning the often-crowded signals in the ¹³C NMR spectrum. wpmucdn.comlibretexts.org

For more complex systems, such as when this compound is part of a larger molecule or a mixture, advanced pulse sequences are utilized to enhance resolution and extract specific information. oxinst.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would help in the definitive assignment of the carbon signals for this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net For a molecule like this compound, a NOESY spectrum could show correlations between the protons of the methyl group on the ring and the adjacent aromatic protons, providing conformational information.

CPMG (Carr-Purcell-Meiboom-Gill): The CPMG pulse sequence is particularly useful for analyzing mixtures containing both small molecules and macromolecules. oxinst.comacs.org It acts as a T₂ filter, suppressing broad signals from large molecules and selectively allowing the observation of sharp signals from small molecules like this compound, which have longer T₂ relaxation times. acs.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. semanticscholar.org For this compound (C₁₄H₂₂), the nominal molecular weight is 190 amu.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For example, HRMS can easily differentiate this compound (C₁₄H₂₂) from an isomer with a different formula, such as C₁₃H₁₈O, which also has a nominal mass of 190 amu. This capability is crucial for confirming the identity of an unknown compound in complex samples. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. researchgate.net In a typical MS/MS experiment, the molecular ion of this compound (m/z 190) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

The fragmentation pattern is highly characteristic of the molecule's structure. For cymene derivatives, a common and significant fragmentation is the benzylic cleavage to lose a methyl group (CH₃•), resulting in a stable tropylium-like cation. nist.gov

Table 2: Expected Key Fragment Ions for this compound in MS/MS

| m/z | Proposed Fragment | Neutral Loss | Description |

|---|---|---|---|

| 175 | [C₁₃H₁₉]⁺ | CH₃• (15 Da) | Loss of a methyl radical from the isopropyl or tert-butyl group. |

| 133 | [C₁₀H₁₃]⁺ | C₄H₉• (57 Da) | Loss of a tert-butyl radical. |

| 119 | [C₉H₁₁]⁺ | C₅H₁₁• (71 Da) | Loss of a tert-butyl group followed by loss of a methyl group. |

Note: Fragmentation is influenced by ionization method and collision energy.

By analyzing these fragmentation pathways, the positions of the alkyl substituents on the aromatic ring can be confirmed, providing robust structural verification. dphen1.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. While this compound is a liquid at room temperature, it can be crystallized at low temperatures or co-crystallized as part of a larger complex, such as a metal-organometallic compound.

Numerous studies have successfully determined the crystal structures of metal complexes containing cymene ligands. mdpi.comnih.gov In such cases, the analysis would provide highly accurate bond lengths, bond angles, and torsional angles for the this compound moiety. This data offers an unambiguous confirmation of the connectivity and the solid-state conformation of the molecule, serving as the ultimate benchmark for structural assignment. mdpi.com

Single-Crystal X-ray Diffraction Analysis of Derivatives and Intermediates

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of this compound research, this method is applied to crystalline derivatives or intermediates to unambiguously establish their molecular structure, including bond lengths, bond angles, and stereochemistry. While crystallographic data for this compound itself is not commonly reported due to its liquid state at room temperature, analysis of its solid derivatives, particularly metal complexes, provides invaluable structural insights.

Organometallic complexes involving cymene isomers, such as p-cymene (B1678584), are frequently studied to understand metal-arene bonding and catalytic mechanisms. The structural principles derived from these studies are directly applicable to derivatives of this compound. For instance, ruthenium(II) complexes with p-cymene have been extensively characterized, revealing a characteristic "piano-stool" geometry. nih.govmdpi.commdpi.com In this arrangement, the ruthenium atom is coordinated in an η⁶-fashion to the cymene ring, with the other coordination sites occupied by various ligands. nih.govmdpi.com

The detailed structural parameters obtained from X-ray diffraction, such as the Ru-C bond lengths and the distance from the metal to the centroid of the arene ring, offer a deep understanding of the electronic and steric interactions at play. mdpi.comacs.org This information is critical for designing new catalysts and understanding the reactivity of the coordinated cymene ligand. Although the tert-butyl group on the m-cymene (B53747) ring would introduce additional steric bulk, the fundamental coordination geometry is expected to be similar.

Below is a table summarizing representative crystallographic data for a related p-cymene ruthenium(II) complex, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value | Reference |

| Chemical Formula | [Ru(η⁶-p-cymene)(pqhyme)Cl]⁺ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.1234(5) | mdpi.com |

| b (Å) | 8.5432(3) | mdpi.com |

| c (Å) | 17.9876(6) | mdpi.com |

| β (°) | 109.543(1) | mdpi.com |

| Ru-Centroid (Å) | 1.6900(3) | nih.gov |

| Ru-N1 (Å) | 2.088(3) | nih.gov |

| Ru-N2 (Å) | 2.126(3) | nih.gov |

| Ru-Cl (Å) | 2.4088(10) | nih.gov |

| N1-Ru-N2 (°) | 76.74(11) | nih.gov |

This table presents data for a representative Ruthenium(II) p-cymene complex to illustrate the outputs of single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable tools in the study of this compound for separating it from complex mixtures, identifying its isomers, and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like this compound and its isomers. In a typical GC-MS analysis, a sample mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile (gas) and stationary phases, which is influenced by factors like boiling point and polarity.

For cymene isomers, which often have very similar boiling points, the choice of the GC column is critical for achieving good separation. Nonpolar columns, such as those with a diphenyl dimethylpolysiloxane stationary phase, are commonly used. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling its identification.

The following table outlines typical GC-MS parameters that could be employed for the analysis of a mixture containing cymene isomers.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range (Scan) | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-performance liquid chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. In the context of this compound, HPLC is particularly valuable for monitoring the progress of its synthesis, which often involves reactions like Friedel-Crafts alkylation. nih.gov This reaction typically involves the alkylation of an aromatic ring, and HPLC can be used to track the consumption of the starting materials (e.g., m-cymene and a tert-butylating agent) and the formation of the desired product, as well as any byproducts, over time.

By periodically taking small aliquots from the reaction mixture and injecting them into the HPLC system, researchers can generate a reaction profile. This allows for the determination of reaction kinetics, optimization of reaction conditions (such as temperature, catalyst loading, and reaction time), and assessment of the final product purity. The choice of stationary phase, mobile phase, and detector is critical for successful reaction monitoring. For aromatic hydrocarbons, reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly employed as aromatic rings absorb ultraviolet light. epa.gov

A representative set of HPLC conditions for monitoring a reaction involving aromatic hydrocarbons is provided in the table below.

| Parameter | Typical Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm (or other appropriate wavelength for the analyte) |

Advanced Chemical Applications of 5 Tert Butyl M Cymene Derivatives

Utilization as Ligands in Organometallic Chemistry

The cymene moiety, a common arene ligand in organometallic chemistry, imparts stability and solubility to metal complexes. The introduction of a bulky tert-butyl group, as seen in 5-(tert-butyl)-m-cymene, offers a powerful tool to modulate the steric and electronic environment around the metal center, thereby influencing the reactivity and selectivity of the resulting catalysts. Ruthenium-cymene complexes, in particular, have been extensively studied for their catalytic prowess. mdpi.comulisboa.pt

Design and Synthesis of Metal Complexes with Cymene-based Ligands

The synthesis of metal complexes featuring cymene-based ligands typically involves the reaction of a suitable metal precursor with the cymene derivative. For instance, the widely used precursor, [RuCl2(p-cymene)]2, is synthesized from ruthenium(III) chloride and α-phellandrene. nih.gov Analogous synthetic strategies can be employed for this compound. The general approach involves the direct reaction of the substituted cymene with a metal salt, often leading to the formation of a dimeric complex which can then be cleaved with coordinating ligands to yield monomeric species. nih.gov

The design of these complexes often focuses on tuning the properties of the ancillary ligands to optimize catalytic performance. The introduction of substituents on the cymene ring, such as the tert-butyl group in this compound, can significantly impact the stability and reactivity of the metal complex. ulisboa.pt The steric bulk of the tert-butyl group can create a specific pocket around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Table 1: Representative Ruthenium-Cymene Complexes and their Synthetic Precursors

| Complex Name | Cymene Ligand | Metal Precursor | Ancillary Ligands | Reference |

| [RuCl2(p-cymene)]2 | p-Cymene (B1678584) | RuCl3·xH2O | - | nih.gov |

| [Ru(p-cymene)Cl2(pta)] | p-Cymene | [RuCl2(p-cymene)]2 | 1,3,5-triaza-7-phosphaadamantane (pta) | nih.gov |

| [Ru(η6-p-cymene)(N^N)Cl]+ | p-Cymene | [RuCl2(p-cymene)]2 | Bidentate polypyridyl ligands | mdpi.com |

This table is illustrative and features p-cymene complexes due to the limited direct data on this compound.

Catalytic Activity of Metal-Cymene Complexes in Organic Synthesis

Metal-cymene complexes, particularly those of ruthenium, are versatile catalysts for a wide range of organic reactions. These include transfer hydrogenation, C-H bond activation, and various coupling reactions. mdpi.comulisboa.ptresearchgate.net The catalytic activity is profoundly influenced by the electronic and steric properties of the cymene ligand and any ancillary ligands present.

The presence of a bulky tert-butyl group in the meta position of the cymene ring in this compound is expected to exert significant steric influence on the catalytic cycle. This can lead to several effects:

Enhanced Selectivity: The sterically demanding environment around the metal center can favor the approach of specific substrates or transition states, leading to higher regio-, chemo-, and stereoselectivity.

Increased Catalyst Stability: The bulky group can protect the metal center from decomposition pathways, potentially leading to more robust and longer-lived catalysts.

Table 2: Potential Catalytic Applications of Metal-5-(tert-butyl)-m-cymene Complexes (Hypothetical)

| Reaction Type | Substrate | Product | Potential Advantage of this compound Ligand |

| Asymmetric Transfer Hydrogenation | Prochiral Ketones | Chiral Alcohols | Enhanced enantioselectivity due to steric hindrance. |

| C-H Arylation | Aromatic C-H bonds | Biaryls | Increased regioselectivity for less sterically hindered positions. |

| Olefin Metathesis | Alkenes | New Alkenes | Modified catalyst stability and activity. |

Role as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The shape, size, and electronic properties of the building blocks are crucial in dictating the structure and function of the resulting supramolecular assembly.

Formation of Molecular Recognition Motifs

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. Aromatic compounds often participate in molecular recognition through π-π stacking, hydrophobic interactions, and van der Waals forces. The presence of the bulky and hydrophobic tert-butyl and isopropyl groups on the this compound scaffold suggests its potential to participate in host-guest chemistry. These non-polar groups can create well-defined hydrophobic pockets capable of selectively binding to appropriately sized and shaped guest molecules. While specific studies on this compound in this context are lacking, the principles of molecular recognition in aromatic systems are well-established. bohrium.com

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. Aromatic molecules, particularly those with bulky substituents, can self-assemble into various architectures such as columns, layers, and liquid crystalline phases. boisestate.edu The interplay of π-π interactions between the aromatic rings and van der Waals interactions between the alkyl substituents drives the self-assembly process.

The specific arrangement of the tert-butyl and isopropyl groups in this compound would likely lead to frustrated packing in the solid state, potentially favoring the formation of amorphous materials or complex crystalline structures. The bulky nature of these groups could prevent close packing of the aromatic rings, leading to materials with significant free volume. This property could be of interest in applications such as gas storage or separation. Research on the self-assembly of other bulky aromatic hydrocarbons has demonstrated the formation of unique and functional supramolecular structures. researchgate.netresearchgate.net

Precursors for Polymer and Materials Science Research

The incorporation of bulky and rigid groups into polymer backbones is a common strategy to enhance their thermal stability, solubility, and mechanical properties. The this compound moiety, with its robust aromatic core and bulky alkyl substituents, represents a potential monomer or precursor for the synthesis of high-performance polymers.

For instance, tert-butyl substituted aromatic compounds have been utilized in the synthesis of aromatic polyimides, leading to materials with good mechanical properties and gas separation capabilities. mdpi.com The introduction of the this compound unit into a polymer chain could impart several desirable characteristics:

Increased Solubility: The bulky, non-polar tert-butyl and isopropyl groups can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, which is advantageous for polymer processing.

Higher Glass Transition Temperature (Tg): The rigid aromatic ring and the bulky substituents can restrict segmental motion of the polymer chains, resulting in a higher Tg and improved thermal stability.